N-[3-(benzoylamino)phenyl]-2-thiophenecarboxamide
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Overview
Description
N-[3-(benzoylamino)phenyl]-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzoylamino)phenyl]-2-thiophenecarboxamide typically involves the condensation of 3-aminobenzamide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzoylamino)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[3-(benzoylamino)phenyl]-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[3-(benzoylamino)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[3-(benzoylamino)phenyl]-2-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14N2O2S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-benzamidophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O2S/c21-17(13-6-2-1-3-7-13)19-14-8-4-9-15(12-14)20-18(22)16-10-5-11-23-16/h1-12H,(H,19,21)(H,20,22) |
InChI Key |
MKNLGOXDUQNBOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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